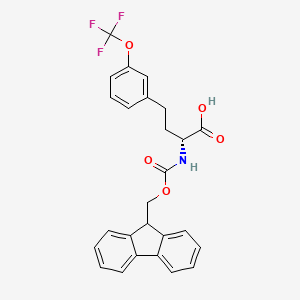
Fmoc-D-Hph(3-OCF3)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Hph(3-OCF3)-OH, also known as 9-fluorenylmethoxycarbonyl-D-homophenylalanine(3-trifluoromethoxy)-OH, is a derivative of homophenylalanine. This compound is commonly used in peptide synthesis due to its unique structural properties, which include the presence of a trifluoromethoxy group at the para position of the phenyl ring. The Fmoc group is a protective group used in solid-phase peptide synthesis to protect the amino group of the amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Hph(3-OCF3)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-homophenylalanine is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting D-homophenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced at the para position of the phenyl ring through electrophilic aromatic substitution. This can be achieved by reacting the protected amino acid with trifluoromethoxybenzene in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of D-homophenylalanine are reacted with Fmoc-chloride in the presence of a base to protect the amino group.
Bulk Substitution: The protected amino acid is then reacted with trifluoromethoxybenzene in the presence of a catalyst to introduce the trifluoromethoxy group.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-Hph(3-OCF3)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino acid.
Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling.
Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions involving the trifluoromethoxy group.
Major Products Formed
Deprotection: The major product is the free amino acid, D-Hph(3-OCF3)-OH.
Coupling Reactions: The major products are peptides containing the this compound residue.
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-D-Hph(3-OCF3)-OH is widely used in the field of peptide chemistry for the synthesis of peptides and peptidomimetics. Its unique structural properties make it a valuable building block for designing peptides with enhanced stability and bioactivity.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based inhibitors and therapeutics.
Medicine
In medicinal chemistry, this compound is used in the design and synthesis of peptide drugs. Its incorporation into peptide sequences can enhance the pharmacokinetic properties and bioavailability of peptide-based therapeutics.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and intermediates. It is also used in the development of diagnostic tools and assays.
Mecanismo De Acción
The mechanism of action of Fmoc-D-Hph(3-OCF3)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The trifluoromethoxy group can influence the conformation and stability of the peptide, enhancing its bioactivity and resistance to enzymatic degradation.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-Hph-OH: This compound lacks the trifluoromethoxy group, making it less hydrophobic and potentially less bioactive.
Fmoc-D-Phe-OH: This compound has a phenylalanine residue instead of homophenylalanine, resulting in different structural and functional properties.
Fmoc-D-Trp-OH: This compound contains a tryptophan residue, which has different electronic and steric properties compared to homophenylalanine.
Uniqueness
Fmoc-D-Hph(3-OCF3)-OH is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties to the compound. This enhances its utility in peptide synthesis and its potential bioactivity in therapeutic applications.
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethoxy)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO5/c27-26(28,29)35-17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDABNUIKOIKGZ-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
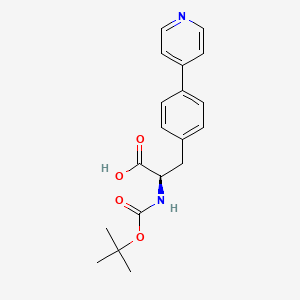
![(2S)-4-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233290.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-fluoro-5-methylphenyl)butanoic acid](/img/structure/B8233292.png)
amino})acetic acid](/img/structure/B8233300.png)
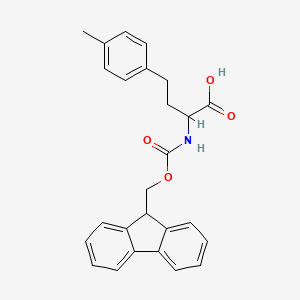
![(2S)-4-(3-chloro-5-methylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233317.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B8233324.png)
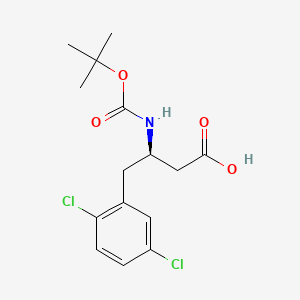
![(2S)-4-(3-ethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233340.png)
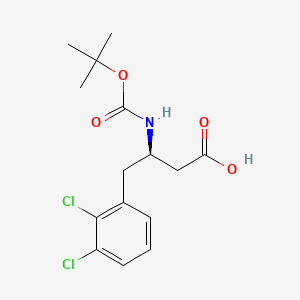
![4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester](/img/structure/B8233348.png)
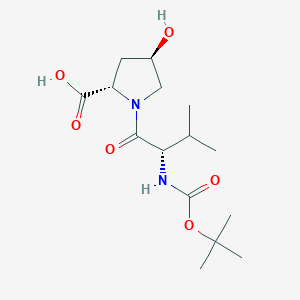
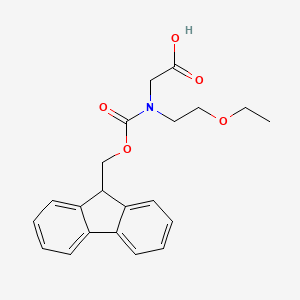
![(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B8233370.png)
